molecular formula C7H6BrNO2 B016694 3-Nitrobenzyl bromide CAS No. 3958-57-4

3-Nitrobenzyl bromide

Cat. No.: B016694
CAS No.: 3958-57-4
M. Wt: 216.03 g/mol
InChI Key: LNWXALCHPJANMJ-UHFFFAOYSA-N
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Description

3-Nitrobenzyl bromide (3-NBB) is an organobromine compound that is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Modification of Membrane Proteins : 2-Hydroxy-5-nitrobenzyl bromide, a related compound, has been used to modify tryptophan residues in membrane proteins. This modification aids in separating and identifying modified and unmodified molecules, with specific applications in studying bacteriorhodopsin (Sabés, Torres, Duñach, & Padrós, 1988).

  • Nitrogen Protecting Group : o-Nitrobenzyl, another related compound, has been identified as a promising nitrogen protecting group for various organic molecules. It is particularly effective in photolysis, which is a method used in organic synthesis (Voelker, Ewell, Joo, & Edstrom, 1998).

  • Synthesis Methodology : A new method for preparing o-nitrobenzyl bromide was developed using o-nitrotoluene, NaBrO3/NaHSO3, and AIBN. This method offers a cost-effective and convenient approach to producing o-nitrobenzyl bromide (Lan Zhi-li, 2006).

  • Enzyme Studies : 2-Methoxy-5-nitrobenzyl bromide is seen as an environmentally sensitive protein reagent. Its distinct specificity and reactivity make it suitable for enzyme studies, offering potential for innovative research in this field (Horton, Kelly, & Koshland, 1965).

  • Dual Catalyst in Electrosynthesis : 4-Nitrobenzyl bromide acts as a dual catalyst in the electrosynthesis of certain compounds, demonstrating a role in reducing CO2 and promoting electrochemical reactions (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

  • Environmental Probe in Protein Chemistry : 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) has been identified as an environmental probe with a hydrophobic affinity and specificity for tryptophan in proteins, making it useful in protein chemistry (Loudon & Koshland, 1970).

  • Reductive 1,4-Addition in Organic Synthesis : Carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes offers unusual transformations, expanding the potential applications in organic synthesis (Wang et al., 2017).

  • Green Synthesis Process : A study demonstrated the synthesis of pure p-nitrobenzyl bromide through solar photothermochemical reaction and supercritical CO2 extraction, highlighting an environmentally friendly and efficient production method (Dinda et al., 2013).

Safety and Hazards

3-Nitrobenzyl bromide is classified as a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-(bromomethyl)-3-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNWXALCHPJANMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
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DSSTOX Substance ID

DTXSID4063246
Record name Benzene, 1-(bromomethyl)-3-nitro-
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Molecular Weight

216.03 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 3-Nitrobenzyl bromide
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CAS No.

3958-57-4
Record name 3-Nitrobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-3-nitro-
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Record name α-bromo-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Nitrobenzyl bromide in the synthesis of (4-Methoxy-3-nitrobenzylsulfonyl) acetic Acid? []

A1: In the synthesis of (4-Methoxy-3-nitrobenzylsulfonyl)acetic acid, this compound serves as the starting material. [] It undergoes a condensation reaction with thioglycolic acid, followed by oxidation using hydrogen peroxide in the presence of sodium tungstate. This process ultimately yields the desired (4-Methoxy-3-nitrobenzylsulfonyl)acetic acid.

Q3: Can you elaborate on the use of this compound in the context of purine synthesis mentioned in the second paper? []

A3: The second research paper describes a synthetic route to various alkylated xanthines, including the naturally occurring purine, paraxanthine. [] While this compound is not directly involved in the synthesis of paraxanthine itself, a derivative, 4-(methoxymethoxy)-3-nitrobenzyl bromide, is employed to introduce a specific side chain. This highlights the versatility of this compound as a building block in organic synthesis, particularly for creating structurally diverse purine analogs.

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